molecular formula C11H24N2O B031140 2-Tert-butyl-1,3-diisopropylisourea CAS No. 71432-55-8

2-Tert-butyl-1,3-diisopropylisourea

Cat. No. B031140
CAS RN: 71432-55-8
M. Wt: 200.32 g/mol
InChI Key: FESDUDPSRMWIDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves strategic steps to incorporate tert-butyl groups, which can significantly influence the chemical reactivity and stability of the molecule. For instance, tert-butyl nitrite has been used as both an oxidant and a N1 synthon in a multicomponent reaction, demonstrating the versatility of tert-butyl groups in synthesis processes (Sau, Rakshit, Modi, Behera, & Patel, 2018).

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl groups often showcases significant steric effects, influencing their conformation and reactivity. For example, the study of 4-tert-butylpyrazoles revealed how tert-butyl substituents impact the molecular structure and tautomerism in the solid state and in solution (Trofimenko, Rheingold, Liable-Sands, Claramunt, López, María, & Elguero, 2001).

Chemical Reactions and Properties

Tert-butyl groups can affect the reactivity of molecules, making them suitable for various chemical reactions. The catalytic asymmetric oxidation of tert-butyl disulfide to tert-butanesulfinamides highlights the reactivity of tert-butyl-containing compounds and their utility in synthesizing chiral molecules (Cogan, Liu, Kim, Backes, & Ellman, 1998).

Physical Properties Analysis

Compounds with tert-butyl groups, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline, demonstrate unique physical properties, including solubility and stability, which are crucial for their application in organic synthesis (Ouchi, Saito, Yamamoto, & Takahata, 2002).

Chemical Properties Analysis

The introduction of tert-butyl groups into a molecule can significantly alter its chemical properties, including acidity, basicity, and nucleophilicity. For example, the synthesis of a weak nucleophilic base, 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, showcases how substituents can influence the chemical behavior of a compound (Balaban, Ghiviriga, Czerwinski, De, & Faust, 2004).

Scientific Research Applications

  • Effects on Sodium and Potassium Balance : It's used for studying the effects of phenolic antioxidants on sodium and potassium balance in rabbits (Denz & Llaurado, 1957).

  • Conversion in Organic Chemistry : This compound plays a role in converting tert-butyl 2-hydroxyalkyl sulfides to 1,3-oxathiolanes (Porter, Saez, & Sandhu, 2006).

  • Drug Discovery : It's significant in evaluating tert-butyl isosteres for their pharmacokinetic properties, efficacy, and activities in drug discovery (Westphal et al., 2015).

  • Asymmetric 1,3-Dipolar Cycloaddition : The compound is involved in the asymmetric 1,3-dipolar cycloaddition of nitrile oxides to 2-propen-1-ol for generating (R)-2-isoxazolines (Tsuji, Ukaji, & Inomata, 2002).

  • Building Blocks for Nanosized Structures : It serves as a "smart" building block for constructing nanosized structures with metal cations of s-, p-, and d-elements (Yushkova & Stoikov, 2009).

  • Catalytic Asymmetric Oxidation : The compound is used in the catalytic asymmetric oxidation of tert-butyl disulfide, providing chiral tert-butanesulfinyl compounds, a precursor to tert-butanesulfinamides (Cogan et al., 1998).

  • Antiarrhythmic and Hypotensive Activity : It has demonstrated antiarrhythmic activity comparable to Propranolol (Chalina, Chakarova, & Staneva, 1998).

  • Study of Molecular Conformations : The research explores the stabilities of 2,2-di-tert-butyl-1,3-dioxane, 2,2-di-tert-butyl-1,3-dithian, and 2,2-di-tert-butyl-1,3-diselenan (Nasrolahi, Ghiasi, & Shafiei, 2019).

Safety And Hazards

The safety data sheet for 2-Tert-butyl-1,3-diisopropylisourea suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves are recommended. In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

tert-butyl N,N'-di(propan-2-yl)carbamimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-8(2)12-10(13-9(3)4)14-11(5,6)7/h8-9H,1-7H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESDUDPSRMWIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=NC(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453004
Record name 2-TERT-BUTYL-1,3-DIISOPROPYLISOUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-1,3-diisopropylisourea

CAS RN

71432-55-8
Record name 1,1-Dimethylethyl N,N′-bis(1-methylethyl)carbamimidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71432-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-TERT-BUTYL-1,3-DIISOPROPYLISOUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-Butyl-1,3-diisopropylisourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Tert-butyl-1,3-diisopropylisourea
Reactant of Route 2
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2-Tert-butyl-1,3-diisopropylisourea

Citations

For This Compound
25
Citations
JC Hodges, W Wang, F Riley - The Journal of Organic Chemistry, 2004 - ACS Publications
Base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate (13a) and subsequent C3-alkylation with allyl bromide affords 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-…
Number of citations: 24 pubs.acs.org
JA Boutin, A Bonnaud, C Brasseur, O Bruno… - International Journal of …, 2017 - mdpi.com
The search for melatonin receptor agonists and antagonists specific towards one of the receptor subtypes will extend our understanding of the role of this system in relaying circadian …
Number of citations: 15 www.mdpi.com
YV Reddy, AHK Al Temimi, PB White… - Organic letters, 2017 - ACS Publications
Trimethyllysine hydroxylase (TMLH) is an Fe(II) and 2-oxoglutarate (2OG) dependent oxygenase involved in the biomedically important carnitine biosynthesis pathway. A combination of …
Number of citations: 14 pubs.acs.org
R Nakajima, Z Novakova, W Tueckmantel… - ACS Medicinal …, 2018 - ACS Publications
The design and synthesis of prostate specific membrane antigen (PSMA) ligands derived from 2-aminoadipic acid, a building block that has not previously been used to construct PSMA …
Number of citations: 9 pubs.acs.org
YL Chiang, JA Russak, N Carrillo… - Helvetica Chimica …, 2012 - Wiley Online Library
A versatile method for the synthesis of enantiomerically pure isoxazolidine monomers for the synthesis of β 3 ‐oligopeptides via α‐keto acidhydroxylamine (KAHA) ligation is presented…
Number of citations: 16 onlinelibrary.wiley.com
JI Martin Hernando, JM Ontoria… - ChemMedChem …, 2009 - Wiley Online Library
Infections caused by the hepatitis C virus (HCV) are a significant world health problem for which novel therapies are in urgent demand. The NS5B polymerase of HCV is responsible for …
NP Pitcher, JR Harjani, Y Zhao, J Jin, DR Knight… - ACS …, 2022 - ACS Publications
Colonization of the gastrointestinal (GI) tract with pathogenic bacteria is an important risk factor for the development of certain potentially severe and life-threatening healthcare-…
Number of citations: 3 pubs.acs.org
Y Gao, MJ Van Haren, EE Moret… - Journal of medicinal …, 2019 - ACS Publications
Nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of nicotinamide to form N-methylnicotinamide. Overexpression of NNMT is associated with a variety of diseases, …
Number of citations: 57 pubs.acs.org
DA MacKenzie - 2015 - ruor.uottawa.ca
Chemical transformations that join two molecular components together rapidly while remaining highly efficient and selective are valued for their elegant simplicity and effectiveness in a …
Number of citations: 3 ruor.uottawa.ca
A Negrellos-Aguilera - 2022 - search.proquest.com
Of the reactive nitrogen species, the chemical biology of nitroxyl is one of the least understood. In part, this is due to the transient nature of HNO which requires use of donors such as …
Number of citations: 2 search.proquest.com

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